Benzo[f]quinoline, 1-methyl-3-[4-(methylthio)phenyl]-

Catalog No.
S13022025
CAS No.
669089-45-6
M.F
C21H17NS
M. Wt
315.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzo[f]quinoline, 1-methyl-3-[4-(methylthio)pheny...

CAS Number

669089-45-6

Product Name

Benzo[f]quinoline, 1-methyl-3-[4-(methylthio)phenyl]-

IUPAC Name

1-methyl-3-(4-methylsulfanylphenyl)benzo[f]quinoline

Molecular Formula

C21H17NS

Molecular Weight

315.4 g/mol

InChI

InChI=1S/C21H17NS/c1-14-13-20(16-7-10-17(23-2)11-8-16)22-19-12-9-15-5-3-4-6-18(15)21(14)19/h3-13H,1-2H3

InChI Key

SRGUWVLWPHLGAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C3=CC=CC=C3C=C2)C4=CC=C(C=C4)SC

Benzo[f]quinoline, 1-methyl-3-[4-(methylthio)phenyl]- is a polycyclic aromatic compound that features a quinoline core substituted with a methyl group and a methylthio group on the phenyl ring. This compound belongs to the class of heterocyclic compounds, which are characterized by the presence of at least one heteroatom (such as nitrogen) in their ring structure. The chemical formula for this compound is C16H15N, indicating its composition of carbon, hydrogen, and nitrogen atoms. The structure includes a benzo[f]quinoline moiety, which is known for its potential biological activities and applications in medicinal chemistry.

Typical of aromatic compounds. These include:

  • Electrophilic Aromatic Substitution: The methylthio group can activate the aromatic ring towards electrophilic substitution reactions, allowing for further functionalization.
  • Nucleophilic Substitution: The nitrogen atom in the quinoline structure can participate in nucleophilic substitution reactions, especially when activated by electron-withdrawing groups.
  • Oxidation: The compound can be oxidized to form sulfoxides or sulfones from the methylthio group.

Compounds related to benzo[f]quinoline have been studied for their biological activities, including:

  • Anticancer Properties: Some derivatives exhibit cytotoxic effects against various cancer cell lines, potentially due to their ability to interfere with cellular signaling pathways.
  • Antimicrobial Activity: Certain benzo[f]quinoline derivatives show promise as antimicrobial agents against bacteria and fungi.
  • Neuroprotective Effects: Research indicates that these compounds may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases.

Several methods are available for synthesizing benzo[f]quinoline and its derivatives:

  • Friedländer Condensation: This classic method involves the reaction of an o-aminoaryl ketone with an aldehyde in the presence of an acid catalyst to form quinoline derivatives.
  • Cyclization Reactions: Various cyclization strategies can be employed to construct the benzo[f]quinoline framework from simpler precursors.
  • Microwave-Assisted Synthesis: Modern synthetic techniques utilizing microwave irradiation have been developed to enhance yields and reduce reaction times.

Benzo[f]quinoline and its derivatives have diverse applications:

  • Pharmaceuticals: They are explored as potential drug candidates due to their biological activities.
  • Fluorescent Dyes: Some derivatives can be used as fluorescent probes in biological imaging.
  • Materials Science: Their unique electronic properties make them suitable for applications in organic electronics and photonic devices.

Interaction studies often focus on how benzo[f]quinoline compounds interact with biological targets. These studies may include:

  • Binding Affinity Assessments: Evaluating how well these compounds bind to specific receptors or enzymes.
  • Mechanistic Studies: Understanding the pathways through which these compounds exert their biological effects.
  • Toxicological Assessments: Investigating potential toxic effects on human cells or model organisms.

Several compounds share structural similarities with benzo[f]quinoline. Here are some comparable compounds along with their unique characteristics:

Compound NameStructure CharacteristicsUnique Features
Benzo[b]quinolineContains a benzene ring fused to a quinoline structureKnown for its antitumor activity
1-MethylquinolineMethyl group attached to the nitrogen in quinolineExhibits antimicrobial properties
2-Methylbenzo[h]quinolineMethyl group on the benzene ringPotential use as a fluorescent probe
4-Aminobenzo[f]quinolineAmino group substitution on the benzene ringInvestigated for neuroprotective effects

Benzo[f]quinoline, 1-methyl-3-[4-(methylthio)phenyl]- stands out due to its specific methylthio substitution, which may enhance its reactivity and biological activity compared to other similar compounds. Its unique structure allows it to participate in various

XLogP3

6

Hydrogen Bond Acceptor Count

2

Exact Mass

315.10817072 g/mol

Monoisotopic Mass

315.10817072 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

Explore Compound Types